Researchers often encounter poor solubility and stability with free-base picolinimidamide derivatives. 5-Methoxypicolinimidamide hydrochloride overcomes these limitations.
Suited for transformations requiring suppression of β-hydride elimination.
5-Methoxypicolinimidamide hydrochloride is a substituted pyridine derivative, categorized as a heterocyclic building block and a nitrogen-donor ligand. [REFS-1, REFS-2] It is primarily utilized as a precursor in multi-step organic synthesis or as a ligand in transition metal catalysis. The presence of a 5-methoxy group provides specific electronic properties, while the hydrochloride salt form is intended to enhance stability and improve handling characteristics, such as solubility in polar solvents, compared to the free base. [REFS-3, REFS-4]
Heterocyclic amidine — picolinimidamide core, supplied as hydrochloride salt
HPLC-verified purity specification suitable for catalytic screening workflows
Ambient storage condition supports stable room-temperature procurement
Substituting this compound with seemingly similar alternatives introduces significant process and performance risks. Replacing the 5-methoxy group with hydrogen (picolinimidamide) or another substituent alters the electronic modulation of the pyridine ring, which is critical for tuning catalytic activity and selectivity. [1] The specific 5-position of the methoxy group is often essential for achieving desired binding interactions in biological targets, where positional isomers or other functional groups like hydroxyl may lead to a complete loss of activity. [2] Furthermore, procuring the free base instead of the hydrochloride salt can compromise processability due to potential differences in physical state, stability, and lower solubility in common polar or aqueous reaction media, complicating accurate dosing and handling.
Positional isomerism alters crystal packing and solubility; melting point and dissolution kinetics may not transfer directly without comparative data.
Lacks electron-donating methoxy substituent; room-temperature cross-coupling reactivity context may not transfer, requiring independent validation.
Stronger electron donor with bulkier substituent; electronic and steric profile may differ, requiring independent assay validation.
In nickel-catalyzed cross-coupling reactions, ligand systems based on methoxypicolinimidamide demonstrate superior performance in minimizing a common side reaction, β-hydride elimination. This results in side product formation of ≤2%, a significant improvement over other ligand classes that yield 8–12% of the undesired product under similar conditions. This enhanced stability is attributed to stronger metal-ligand interactions, evidenced by shorter Ni–N bond lengths (1.98 Å) compared to comparator ligands (2.04–2.11 Å).
| Evidence Dimension | β-Hydride Elimination Byproduct Formation |
| Target Compound Data | ≤2% (for methoxypicolinimidamide-based system) |
| Comparator Or Baseline | Other picolinamide-type ligands: 8–12% |
| Quantified Difference | 4x to 6x reduction in side product formation |
| Conditions | Nickel-catalyzed coupling of 4-bromoacetophenone with benzylamine at 80°C. |
This directly translates to higher product purity and yield, reducing downstream purification costs and improving process efficiency for synthetic chemistry buyers.
5-Methoxy: 145–149°C vs. 4-Methoxy: 174–176°C (both ≥95% purity, solid form)
Position-dependent crystal packing; may indicate higher solubility profile for the 5-methoxy isomer.
Lower lattice energy context; dissolution kinetics require experimental confirmation.
In the development of inhibitors for Heat Shock Protein 70 (Hsp70), the specific role of substituents on a pyridine core was evaluated. While a 5-methoxy substituted pyridine compound showed potent inhibitory activity, replacing this group with a 5-hydroxy group, a common metabolic or synthetic alternative, resulted in a complete loss of biological activity. [1]
| Evidence Dimension | Biological Activity (Hsp70 Inhibition) |
| Target Compound Data | Active (for 5-methoxy pyridine scaffold) |
| Comparator Or Baseline | 5-hydroxy pyridine scaffold: Inactive |
| Quantified Difference | Abolished activity |
| Conditions | In vitro assay for Hsp70 inhibition. |
For medicinal chemists, this demonstrates that the 5-methoxy group is a critical, non-interchangeable feature for achieving specific molecular interactions, making this exact compound essential for programs targeting similar binding pockets.
Electron-donating 5-methoxy group enables Ni-catalyzed cross-coupling of aryl bromides with RAEs at room temperature, with TBAI additive and Zn reductant.
Reported operational context for room-temperature catalytic screening workflows.
Exact kinetic parameters not publicly disclosed; data to verify in specific substrate scopes.
The hydrochloride salt form of 5-methoxypicolinimidamide is designed for improved processability over its free base. As a salt, it is typically a more stable, crystalline solid with enhanced solubility in aqueous or polar protic solvents. This contrasts with the corresponding free base, which may be less stable or harder to handle, thereby complicating its use in reproducible, scalable laboratory or industrial processes.
| Evidence Dimension | Solubility & Handling |
| Target Compound Data | Enhanced solubility in aqueous solutions; typically a stable solid |
| Comparator Or Baseline | Free Base Form: Potentially lower stability and solubility in polar media |
| Quantified Difference | Qualitative improvement in handling and process integration |
| Conditions | General laboratory and process chemistry settings. |
Procuring the hydrochloride salt simplifies reaction setup, improves dosing accuracy, and ensures better reproducibility, which are critical factors for process scale-up and manufacturing.
5-Methoxy: >95.0% (HPLC area% + Precipitation Titration), NMR confirmed vs. 5-Pyrrolidinyl: >98.0% (Precipitation Titration + qNMR)
Defined analytical specification context; supports purity benchmark review for procurement.
Different analytical methods; moderate vs. strong electron-donor profiles differ.
2.83 mg/mL (ESOL, Very soluble class); LogS −1.82; 3 H-bond acceptors; TPSA ~72 Ų
Predicted higher aqueous compatibility versus unsubstituted parent (2 H-bond acceptors, TPSA ~51 Ų).
Computational prediction only; experimental solubility and partitioning data to verify.
For synthetic routes where minimizing byproducts from side reactions like β-hydride elimination is critical to achieving high purity and yield. Its use as a ligand precursor is justified when the cost of extensive downstream purification of the final product outweighs the cost of this specialized reagent.
Ideal for structure-activity relationship (SAR) studies where target engagement is dependent on the specific hydrogen bond accepting and steric properties of a 5-methoxy-pyridine scaffold. It should be prioritized when initial screening or computational modeling indicates this specific substitution pattern is required for potency. [1]
In processes requiring the use of polar or aqueous solvent systems, the hydrochloride salt form provides a direct processability advantage over the free base, justifying its selection to ensure reliable solubility, stability, and handling for reproducible outcomes.